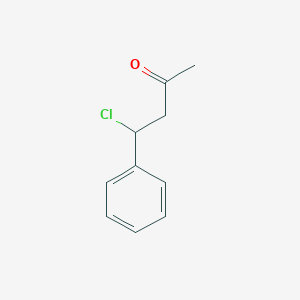![molecular formula C19H14O2 B14654921 2-Phenyl-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one CAS No. 52600-63-2](/img/structure/B14654921.png)
2-Phenyl-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one is a heterocyclic compound that belongs to the class of naphthopyrans. This compound is characterized by a fused ring system consisting of a naphthalene ring and a pyran ring. It is known for its photochromic properties, which means it can change color when exposed to light. This property makes it useful in various applications, including ophthalmic lenses and other optical devices.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one typically involves the condensation of 2-naphthol with benzaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. Commonly used acid catalysts include sulfuric acid and hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of solid acid catalysts, such as zeolites, can also improve the efficiency of the process by providing a reusable and environmentally friendly alternative to traditional liquid acids.
化学反応の分析
Types of Reactions
2-Phenyl-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Friedel-Crafts alkylation and acylation reactions can be performed using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives with reduced aromaticity.
Substitution: Various substituted naphthopyrans with different functional groups.
科学的研究の応用
2-Phenyl-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of photochromic materials for optical devices and smart windows.
作用機序
The mechanism of action of 2-Phenyl-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one is primarily based on its photochromic properties. Upon exposure to UV light, the compound undergoes a reversible structural change, leading to the formation of a colored isomer. This process involves the breaking and forming of chemical bonds within the molecule, resulting in a change in its electronic structure. The molecular targets and pathways involved in this process are related to the absorption and emission of light, making it useful in optical applications.
類似化合物との比較
2-Phenyl-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one can be compared with other similar compounds, such as:
3H-Naphtho[2,1-b]pyrans: These compounds share a similar core structure but may have different substituents, leading to variations in their properties.
Dihydropyrans: These compounds have a similar pyran ring but lack the fused naphthalene ring, resulting in different chemical and physical properties.
Quinones: Oxidized derivatives of naphthopyrans that exhibit different reactivity and applications.
The uniqueness of this compound lies in its specific combination of photochromic properties and structural features, making it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
52600-63-2 |
|---|---|
分子式 |
C19H14O2 |
分子量 |
274.3 g/mol |
IUPAC名 |
2-phenyl-1,2-dihydrobenzo[f]chromen-3-one |
InChI |
InChI=1S/C19H14O2/c20-19-16(13-6-2-1-3-7-13)12-17-15-9-5-4-8-14(15)10-11-18(17)21-19/h1-11,16H,12H2 |
InChIキー |
PRNPPIYDHLGBEE-UHFFFAOYSA-N |
正規SMILES |
C1C(C(=O)OC2=C1C3=CC=CC=C3C=C2)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


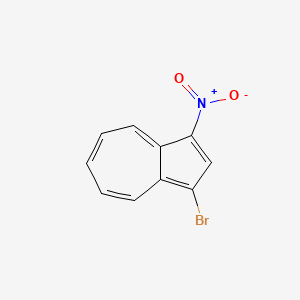

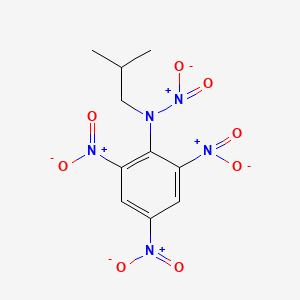
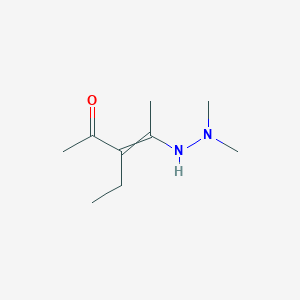
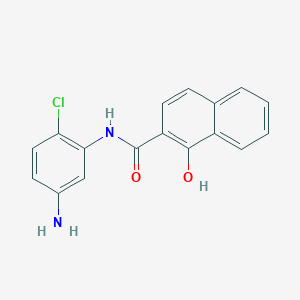
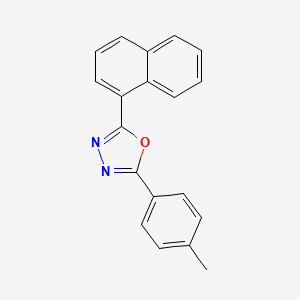
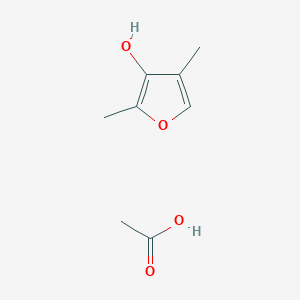

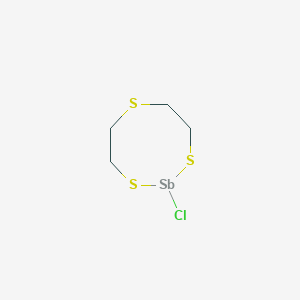
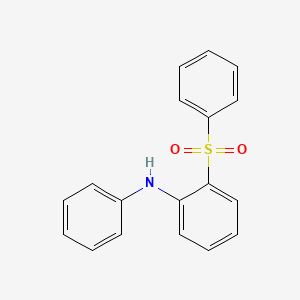
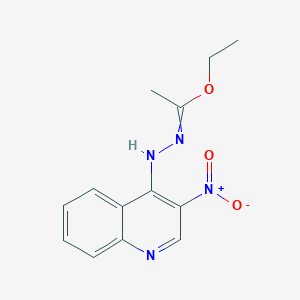
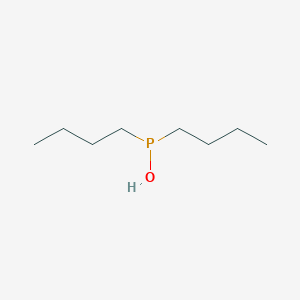
![N-Ethyl-N-({[3-(triethylsilyl)propyl]sulfanyl}methyl)ethanamine](/img/structure/B14654930.png)
